

Comprehensive Spectroscopic Characterization of 4-chloro-N-(2-methylcyclohexyl)benzamide

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Compound of Interest

Compound Name: 4-chloro-N-(2-methylcyclohexyl)benzamide

Cat. No.: B4887743

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Executive Summary

In contemporary drug discovery, substituted benzamides frequently serve as core pharmacophores in the development of taste modulators, receptor for advanced glycation endproducts (RAGE) inhibitors, and neuroinflammatory agents [1]. **4-chloro-N-(2-methylcyclohexyl)benzamide** (Molecular Formula: $C_{14}H_{18}ClNO$; MW: 251.75 g/mol) is a sterically hindered, halogenated secondary amide.

For researchers and analytical scientists, the unambiguous structural characterization of this compound presents specific challenges: the differentiation of cis and trans diastereomers on the cyclohexyl ring, the identification of the para-substituted halogenated aromatic system, and the confirmation of the amide linkage. This whitepaper provides an authoritative, in-depth guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Molecular Architecture & Analytical Causality

To properly assign spectroscopic data, one must first deconstruct the molecule's structural dynamics:

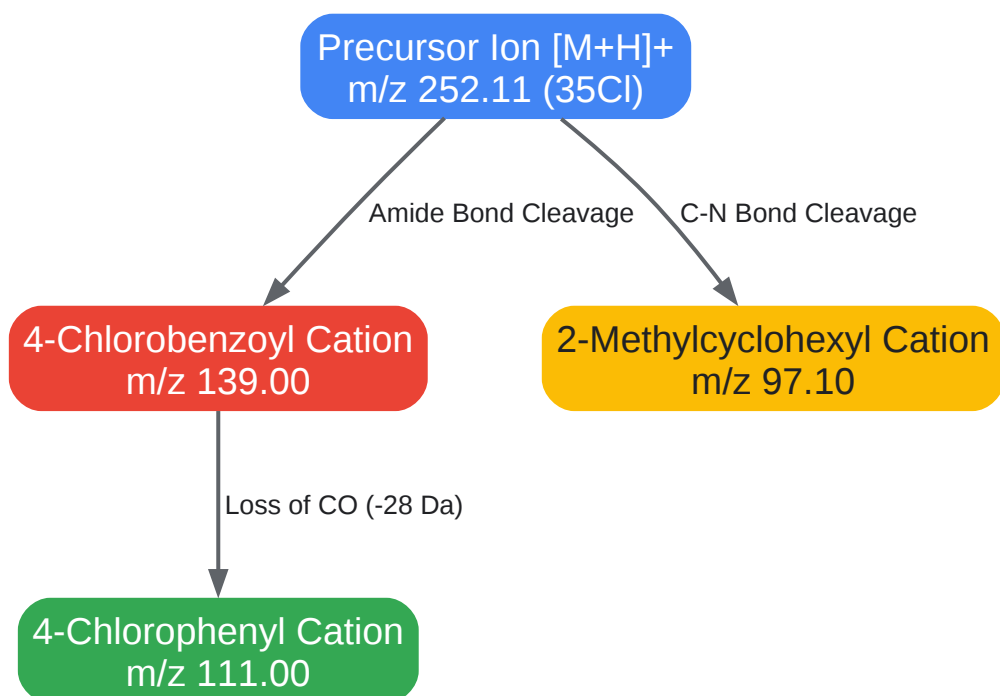
- **The AA'BB' Aromatic System:** The para-chlorine substitution creates a plane of symmetry across the benzene ring. This results in a classic AA'BB' spin system in ^1H NMR, which superficially resembles two distinct doublets but is actually a complex second-order multiplet [2].
- **Stereochemical Complexity:** The 2-methylcyclohexyl moiety contains two contiguous stereocenters (C1' and C2'). Depending on the synthetic route, the compound may exist as a cis or trans diastereomer (or a mixture). The equatorial vs. axial positioning of the bulky benzamide group heavily influences the chemical shift and coupling constants (J-values) of the methine proton (H-1') due to the Karplus relationship.
- **Isotopic Fingerprinting:** The presence of a single chlorine atom provides a highly diagnostic 3:1 isotopic ratio in mass spectrometry, serving as an internal validation marker for the intact molecular ion and its halogenated fragments [3].

Mass Spectrometry (MS) & Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard for confirming the exact mass and elemental composition of benzamide derivatives.

Fragmentation Causality

Under Collision-Induced Dissociation (CID), secondary amides typically cleave at the C-N bond. For **4-chloro-N-(2-methylcyclohexyl)benzamide**, the charge is preferentially retained on the resonance-stabilized 4-chlorobenzoyl cation. The presence of the chlorine atom ensures that any fragment retaining the aromatic ring will exhibit the signature 3:1 isotopic pattern (35 Cl / 37 Cl).



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ESI-MS/MS fragmentation pathway of **4-chloro-N-(2-methylcyclohexyl)benzamide**.

Quantitative MS Data Summary

Ion Species	Formula	Expected m/z (35 Cl)	Expected m/z (37 Cl)	Relative Intensity
[M+H] ⁺	C ₁₄ H ₁₉ ClNO ⁺	252.1150	254.1120	100% : 33%
[M+Na] ⁺	C ₁₄ H ₁₈ ClNONa ⁺	274.0969	276.0940	Variable
Fragment 1	C ₇ H ₄ ClO ⁺	138.9945	140.9916	High (Base Peak in MS/MS)
Fragment 2	C ₆ H ₄ Cl ⁺	110.9996	112.9967	Medium

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid orthogonal validation of the functional groups. The secondary amide is the most prominent feature, exhibiting characteristic Amide I and Amide II bands.

Key Vibrational Modes

- N-H Stretch ($\sim 3290\text{ cm}^{-1}$): Appears as a sharp, strong band. The lack of a double peak confirms it is a secondary, not primary, amide.
- Amide I (C=O Stretch, $\sim 1640\text{ cm}^{-1}$): The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic amides (typically $\sim 1680\text{ cm}^{-1}$) [4].
- Amide II (N-H Bend + C-N Stretch, $\sim 1545\text{ cm}^{-1}$): Diagnostic for the trans-configuration of the secondary amide bond.
- C-Cl Stretch ($\sim 1090\text{ cm}^{-1}$): A strong, sharp band in the fingerprint region, typical for aryl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecular topology. The data below assumes the compound is dissolved in CDCl_3 , which prevents the rapid exchange of the amide N-H proton, allowing its observation.

^1H NMR Data Assignments (400 MHz, CDCl_3)

Note: Data represents the expected chemical shifts for the thermodynamically favored trans-diastereomer (where the methyl and benzamide groups are diequatorial).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J , Hz)	Assignment
7.70	d (AA'BB')	2H	8.5	Aromatic H-2, H-6 (ortho to C=O)
7.40	d (AA'BB')	2H	8.5	Aromatic H-3, H-5 (ortho to Cl)
5.95	br d	1H	~8.0	Amide N-H
3.85	dq / m	1H	10.5, 4.0	Cyclohexyl H-1' (CH-N)
1.95 - 1.10	m	9H	-	Cyclohexyl CH ₂ envelope & H-2'
0.95	d	3H	6.5	Methyl (-CH ₃)

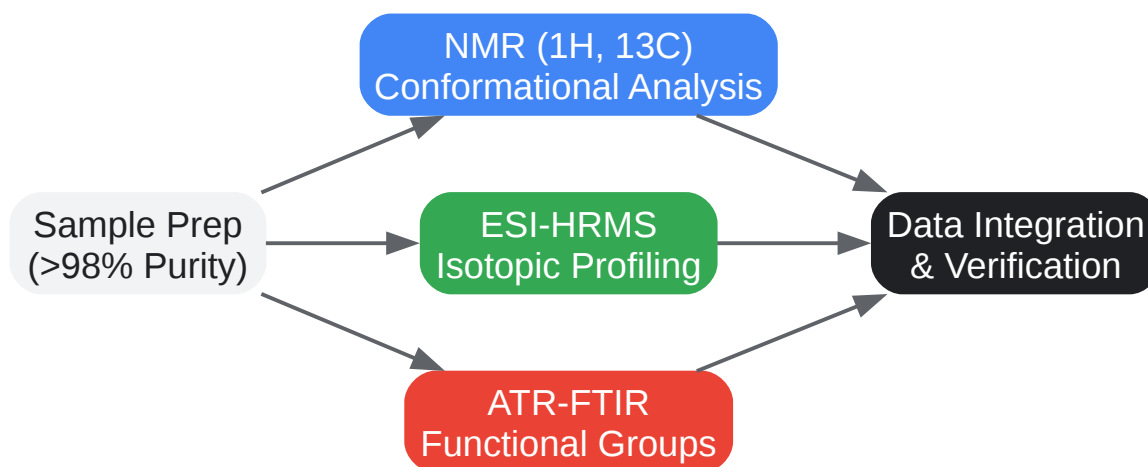
Causality in NMR Splitting: The proton at C-1' (3.85 ppm) is highly diagnostic. If the compound is the trans-isomer, H-1' is axial and will couple strongly with the adjacent axial protons (large J ~ 10-12 Hz) and weakly with equatorial protons, appearing as a broad multiplet or doublet of quartets. If the compound is the cis-isomer, H-1' is equatorial, resulting in smaller coupling constants and a narrower peak width.

¹³C NMR Data Assignments (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
166.2	Quaternary (C=O)	Amide Carbonyl
137.5	Quaternary (Ar-C)	Aromatic C-4 (ipso to Cl)
133.6	Quaternary (Ar-C)	Aromatic C-1 (ipso to C=O)
128.8	Methine (Ar-CH)	Aromatic C-3, C-5
128.4	Methine (Ar-CH)	Aromatic C-2, C-6
54.5	Methine (CH)	Cyclohexyl C-1' (CH-N)
35.2	Methine (CH)	Cyclohexyl C-2' (CH-CH ₃)
34.1, 32.0, 25.5, 25.0	Methylene (CH ₂)	Cyclohexyl C-3', C-4', C-5', C-6'
19.2	Methyl (CH ₃)	Aliphatic Methyl

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following multi-modal workflow must be executed sequentially.



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Multi-modal spectroscopic workflow for structural validation of benzamides.

Protocol 1: NMR Acquisition & Processing

- Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Instrument Calibration: Tune and match the probe to the ^1H and ^{13}C frequencies. Shim the magnet using the deuterium lock signal of CDCl_3 to achieve a line width at half-height of <1.0 Hz for the TMS peak.
- Acquisition:
 - ^1H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.
 - ^{13}C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16 sequence) and a 2-second relaxation delay to ensure quaternary carbons (C=O, Ar-C) relax sufficiently for detection.
- Validation Check: Ensure the integration of the aromatic region equals exactly 4 protons relative to the 3 protons of the aliphatic methyl doublet.

Protocol 2: HRMS Isotopic Verification

- Preparation: Dilute the sample to 1 $\mu\text{g}/\text{mL}$ in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to promote ionization.
- Injection: Infuse directly into the ESI source at a flow rate of 10 $\mu\text{L}/\text{min}$.
- Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250°C.
- Validation Check: Extract the ion chromatogram for m/z 252.11. Manually verify that the M+2 peak (m/z 254.11) is present at exactly 32-34% of the base peak intensity, confirming the presence of a single chlorine atom.

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